Xamoterol

chronotropy intrinsic sympathomimetic activity β1-partial agonism

Xamoterol is a phenoxypropanolamine β₁-adrenoceptor partial agonist with ~50% intrinsic sympathomimetic activity (ISA 0.59). Its mid-range efficacy, validated 18-fold β₁-selectivity, and lack of β₂-agonism make it an essential calibration standard for functional β₁ assays, superior to full agonists or weak partials. This compound provides reproducible positive control performance across species and disease models, ensuring experimental consistency.

Molecular Formula C16H25N3O5
Molecular Weight 339.39 g/mol
CAS No. 81801-12-9
Cat. No. B1682282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXamoterol
CAS81801-12-9
SynonymsCarwin
Corwin
Fumarate, Xamoterol
Hemifumarate, Xamoterol
ICI 118587
ICI-118587
ICI118587
Monohydrobromide, Xamoterol
Monohydrochloride, Xamoterol
Xamoterol
Xamoterol Fumarate
Xamoterol Hemifumarate
Xamoterol Maleate (2:1)
Xamoterol Monohydrobromide
Xamoterol Monohydrochloride
Xamoterol, (S)-Isomer
Xamtol
Molecular FormulaC16H25N3O5
Molecular Weight339.39 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O
InChIInChI=1S/C16H25N3O5/c20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19/h1-4,14,17,20-21H,5-12H2,(H,18,22)
InChIKeyDXPOSRCHIDYWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xamoterol (CAS 81801-12-9) for Research Procurement: β1-Selective Partial Agonist Compound Profile and Core Specifications


Xamoterol (ICI 118,587) is a phenoxypropanolamine-derivative β1-adrenoceptor selective partial agonist with approximately 50% intrinsic sympathomimetic activity (ISA) relative to full agonists [1]. The compound exhibits no significant agonist activity at β2-adrenoceptors and functions as a cardiac stimulant that provides agonist effects at rest while acting as a β1-blocker during exercise [2]. As a third-generation adrenergic β-receptor modulator, xamoterol has been evaluated in clinical trials for heart failure and postural hypotension, though it is now primarily utilized as a reference tool compound in cardiovascular and adrenergic receptor research [3].

Xamoterol Research Compound Procurement: Why Generic Substitution with Other β1-Adrenoceptor Modulators Is Scientifically Invalid


β1-adrenoceptor ligands encompass a heterogeneous class including full agonists (isoprenaline), pure antagonists (atenolol), non-selective partial agonists (pindolol), and compounds with varying degrees of intrinsic activity and subtype selectivity [1]. Within the β1-partial agonist subclass alone, intrinsic activities range from 0.29 (epanolol) to 0.84 (prenalterol), resulting in fundamentally different functional outcomes in identical experimental systems [2]. Furthermore, the molecular basis of β1-selectivity differs among ligands; xamoterol's selectivity depends critically on the transmembrane 2 residue isoleucine I118 of the human β1-adrenoceptor—a structural requirement shared with nebivolol and ICI89406 but not with betaxolol, bisoprolol, or esmolol, meaning selectivity mechanisms cannot be assumed interchangeable [3]. Substituting xamoterol with a structurally or mechanistically distinct analog therefore introduces uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons.

Xamoterol Comparative Performance Data: Quantified Differentiation from Structural and Functional Analogs


Intrinsic Activity Differentiation: Xamoterol (0.59) vs. Prenalterol (0.84) vs. Epanolol (0.29) in Isolated Rat Atrium

In a direct head-to-head comparison, xamoterol exhibited an intrinsic activity of 0.59 relative to the full agonist isoprenaline (set at 1.0) on right atrial chronotropy, positioning it as an intermediate-efficacy partial agonist. Prenalterol demonstrated significantly higher intrinsic activity (0.84), while epanolol showed substantially lower intrinsic activity (0.29) [1]. This rank order (prenalterol > xamoterol > epanolol) was consistent across the concentration-response range and is predicted to remain consistent across species including humans [1].

chronotropy intrinsic sympathomimetic activity β1-partial agonism

β1/β2-Adrenoceptor Selectivity Ratio: Xamoterol 18-Fold β1 Preference vs. Non-Selective β1/β2 Partial Agonists

Xamoterol bound with an 18-fold greater affinity to ventricular β1-adrenoceptors (labeled with [³H](-)-bisoprolol) than to β2-adrenoceptors (labeled with [³H]ICI 118,551) in feline myocardium [1]. In functional assays, xamoterol exhibited a 10-20-fold higher affinity for ventricular β1-adrenoceptors coupled to adenylate cyclase than for cyclase-coupled β2-adrenoceptors [1]. In human ventricular membranes, xamoterol antagonized (-)-norepinephrine effects with a 30-fold greater affinity for β1- than β2-adrenoceptors [1]. Unlike prenalterol and pindolol, which exhibit measurable β2-agonist activity, xamoterol has no significant agonist activity at β2-receptors and no membrane-stabilizing effect [2].

receptor selectivity β2-sparing adenylate cyclase radioligand binding

In Vivo β1-Agonist Efficacy in Conscious Rats: Xamoterol (+129 bpm) vs. Bucindolol (+59 bpm)

In conscious freely moving rats instrumented for heart rate measurement, xamoterol (2 mg/kg i.v.) produced a significant increase in basal heart rate of +129 ± 11 beats/min, an effect equivalent to that of the highest dose of the full agonist isoprenaline [1]. In the same experimental system, bucindolol (also a β-blocker with ISA) produced a markedly smaller increase of +59 ± 11 beats/min, and bucindolol significantly antagonized the response to the highest doses of isoprenaline—an effect not observed with xamoterol [1]. ZD 7114 produced a comparable increase to xamoterol (+122 ± 12 beats/min), while other β-blockers caused significant reductions in basal heart rate [1].

in vivo pharmacology heart rate β-blocker ISA cardiovascular

ISA Presence/Absence Differentiation: Xamoterol Exhibits ISA vs. Bisoprolol and Carvedilol (No ISA) in Normal and Heart Failure Rat Models

At equieffective β1-adrenolytic doses, xamoterol and bucindolol produced prolonged, equieffective, dose-related increases in heart rate in pithed Sprague-Dawley rats (ED₅₀ = 5 and 40 μg/kg, respectively) and in spontaneously hypertensive heart failure (SHHF) rats (ED₅₀ = 6 and 30 μg/kg, respectively) [1]. The maximum effect in SHHF rats was approximately 50% of that observed in normal rats [1]. In contrast, carvedilol and bisoprolol had no significant effect on resting heart rate in either model, demonstrating the absence of ISA for these compounds under identical experimental conditions [1]. The heart rate increase elicited by xamoterol was inhibited by propranolol, carvedilol, and betaxolol (β1-antagonist) but not by ICI 118551 (β2-antagonist), confirming β1-specific mediation [1].

intrinsic sympathomimetic activity heart failure models β-adrenoceptor antagonism

Therapeutic Differentiation in Postural Hypotension: Xamoterol Significant Benefit vs. Pindolol Ineffective in Head-to-Head Hemodynamic Comparison

In a comparative clinical study examining standing hemodynamics in patients with postural hypotension, xamoterol was found to be of significant therapeutic benefit, whereas pindolol—another β-adrenoceptor partial agonist—was ineffective [1]. Pindolol is a non-selective β1/β2 partial agonist with lower β1-selectivity and lower degree of agonist activity compared to xamoterol [2]. In a separate hemodynamic study of 17 patients with ischemic heart disease, pindolol caused left ventricular end-diastolic pressure, wall stress, and T1 to rise, whereas xamoterol produced improvements in all three diastolic function parameters [3].

postural hypotension orthostatic hypotension hemodynamics clinical comparison

Oral Bioavailability Differentiation: Xamoterol 5% Bioavailability with Low Inter-Subject Variability vs. Typical β-Blockers with Higher Absorption

Xamoterol exhibits an absolute oral bioavailability of only 5% in healthy volunteers, irrespective of administration as tablet or solution [1]. Despite this low bioavailability, inter-subject variability is small, indicating that the controlling factor is the hydrophilic nature of the molecule rather than extensive first-pass metabolism or poor dissolution [1]. In liver disease patients, bioavailability was confirmed at 6.1% (vs. 6.9% in controls) with no significant pharmacokinetic differences between groups [2]. Following intravenous administration, 62% of the dose is recovered unchanged in urine, with elimination half-life of 7.7 hours, total body clearance of 224 ml/min, and steady-state volume of distribution of 48 L [1]. By comparison, typical β1-selective antagonists such as bisoprolol exhibit oral bioavailability of approximately 80-90% and undergo hepatic metabolism [3].

pharmacokinetics oral bioavailability hydrophilic compound renal excretion

Xamoterol Optimal Research and Industrial Application Scenarios: Evidence-Based Procurement Guidance


Reference Standard for β1-Adrenoceptor Partial Agonist Intrinsic Activity Calibration

Given its well-characterized intrinsic activity of 0.59 relative to isoprenaline [1], xamoterol serves as an optimal intermediate-efficacy calibration standard for β1-adrenoceptor functional assays. Unlike prenalterol (0.84, near-full agonist) or epanolol (0.29, weak partial agonist), xamoterol's mid-range ISA provides a robust reference point for validating assay sensitivity and quantifying the efficacy of novel β1-ligands. The rank order of intrinsic activities (prenalterol > xamoterol > epanolol) has been validated in isolated tissue preparations and is predicted to remain consistent across species [1].

β1-Selective Tool Compound for Exclusion of β2-Mediated Confounding in Cardiovascular Research

Xamoterol's 18-fold β1-selectivity in binding assays and 10-20-fold selectivity in functional cyclase assays [2] makes it uniquely suited for experiments requiring β1-specific activation without β2 cross-reactivity. In anaesthetized dog preparations, xamoterol demonstrated high cardioselectivity with no significant agonist activity at β2-receptors and no membrane-stabilizing effect, unlike prenalterol or pindolol which exhibit measurable β2-agonist activity [3]. This β2-sparing profile is essential for studies where β2-mediated vascular, bronchial, or metabolic effects must be excluded.

In Vivo β1-Agonist Reference for ISA-Positive β-Blocker Comparative Pharmacology

Xamoterol's robust in vivo β1-agonist effect (+129 bpm heart rate increase in conscious rats, equivalent to maximal isoprenaline [4]) establishes it as a benchmark for evaluating ISA-containing β-blockers. The stark contrast with bucindolol (+59 bpm) in identical experimental conditions [4] demonstrates that not all ISA-containing compounds produce equivalent in vivo agonism. Xamoterol's near-maximal in vivo efficacy makes it the preferred positive control for studies investigating the functional consequences of β1-partial agonism in whole-animal cardiovascular models.

Positive ISA Control in Heart Failure Model Studies Requiring ISA-Positive vs. ISA-Negative Comparisons

In both normal (Sprague-Dawley) and heart failure (SHHF) rat models, xamoterol exhibited clear β1-mediated ISA (ED₅₀ = 5-6 μg/kg) whereas carvedilol and bisoprolol showed no significant ISA under identical conditions [5]. This binary ISA presence/absence distinction makes xamoterol an essential positive control for experimental designs comparing ISA-positive versus ISA-negative β-blockers in heart failure research. The compound's ISA magnitude is robustly detectable in both normal and failing myocardium [5], ensuring reproducible positive control performance across disease states.

Pharmacokinetic Tool Compound for Hydrophilic, Renally-Cleared β1-Ligand Studies

Xamoterol's unique pharmacokinetic profile—5% oral bioavailability with low inter-subject variability, 62% urinary excretion unchanged, and primarily renal clearance [6]—distinguishes it from highly bioavailable, hepatically metabolized β-blockers like bisoprolol (~80-90% bioavailability). This profile makes xamoterol a valuable tool compound for investigating the pharmacokinetic-pharmacodynamic relationships of hydrophilic β1-ligands and for studies where controlled systemic exposure without first-pass metabolism variability is required. The elimination half-life of 7.7 hours (i.v.) [6] also supports convenient dosing intervals in experimental protocols.

Patent-Protected Research in Alzheimer's Disease and Cognitive Disorders

Xamoterol fumarate (CRT 001) is the subject of active patent protection (US Patent No. 9,072,746) covering methods of use for treatment of Alzheimer's disease and other neurodegenerative cognitive disorders, with patent expiration projected in 2031 [7]. The compound has been evaluated in over 70 clinical trials with over 3,500 subjects, providing an extensive clinical safety database [7]. For academic or industrial researchers investigating β1-adrenergic modulation of cognitive function, xamoterol offers a patent-protected clinical-stage asset with established human safety data, distinguishing it from research-only analogs lacking this translational foundation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xamoterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.